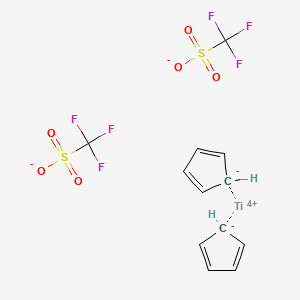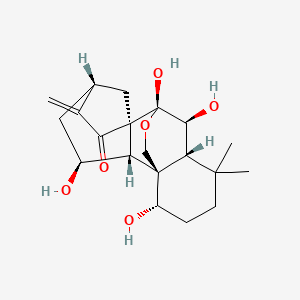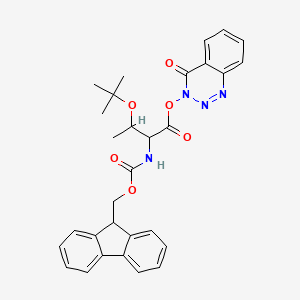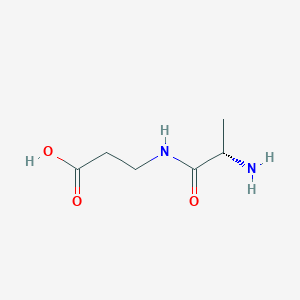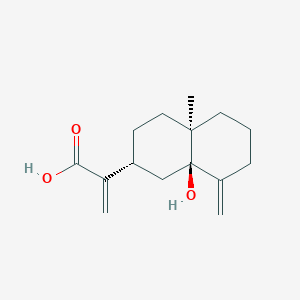
Acide 5alpha-hydroxycostique
Vue d'ensemble
Description
5alpha-Hydroxycostic acid is a eudemane sesquiterpene that is isolated from the natural plant, Laggera alata . It possesses anti-angiogenic ability by interfering with the VEGF- and Ang2-related pathways .
Molecular Structure Analysis
The 5alpha-Hydroxycostic acid molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis
5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .Physical And Chemical Properties Analysis
5alpha-Hydroxycostic acid is a white crystalline or crystalline powder. It is almost insoluble in water at room temperature, slightly soluble in ethanol, acetone, and dichloromethane .Applications De Recherche Scientifique
Ophtalmologie : Inhibition de la néovascularisation choroïdienne
L'acide 5alpha-hydroxycostique a été trouvé pour inhiber la migration et la prolifération anormales des cellules endothéliales choroïdiennes chez le rat. Dans un modèle de néovascularisation choroïdienne (CNV) induite par laser chez le rat, il a effectivement inhibé la néovascularisation et les fuites, suggérant des applications potentielles dans le traitement de maladies telles que la dégénérescence maculaire liée à l'âge .
Effets anti-angiogéniques
Des études ont montré que l'this compound possède des effets anti-angiogéniques. Cela pourrait être significatif dans le développement de traitements pour les maladies où l'angiogenèse joue un rôle, telles que le cancer et la polyarthrite rhumatoïde .
Pharmacologie : Potentiel de médicament naturel
En tant que nouveau médicament naturel, la capacité de l'this compound à contrôler le comportement des cellules endothéliales indique son potentiel en tant qu'agent pharmacologique dans les maladies caractérisées par une croissance vasculaire anormale .
Biologie moléculaire : Régulation de l'expression
La recherche indique que l'this compound peut augmenter l'expression de certaines protéines impliquées dans les processus cellulaires, ce qui pourrait avoir des implications pour les études d'expression génique et la recherche en biologie moléculaire .
Médecine traditionnelle : Extraits de plantes
Le composé est isolé de l'herbe Laggera alata et est un exemple de la façon dont la médecine traditionnelle peut contribuer aux stratégies thérapeutiques modernes en fournissant des composés bioactifs pour des études plus approfondies .
Développement de médicaments : Ciblage des cellules endothéliales
Compte tenu de ses effets sur les cellules endothéliales, l'this compound pourrait être une cible pour les efforts de développement de médicaments visant les maladies impliquant un dysfonctionnement endothélial ou une vascularisation excessive .
Mécanisme D'action
Target of Action
5alpha-Hydroxycostic acid, a eudesmane-type sesquiterpene isolated from the herb Laggera alata , primarily targets the VEGF/VEGFR2 and Ang2/Tie2 pathways . These pathways play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .
Mode of Action
5alpha-Hydroxycostic acid exerts its effects by interfering with the VEGF/VEGFR2 and Ang2/Tie2 pathways . It inhibits angiogenesis and suppresses cell migration, thereby exerting anti-inflammatory and anti-angiogenic effects .
Biochemical Pathways
The compound affects the VEGF/VEGFR2 and Ang2/Tie2 pathways, which are involved in angiogenesis . By interfering with these pathways, 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It also enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro experiments have shown that 5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . In vivo experiments demonstrated that 5alpha-Hydroxycostic acid has a positive therapeutic effect on choroidal neovascularization in rats. It can effectively reduce vascular leakage, consistent with the results of the cell experiments .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-BPLDGKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



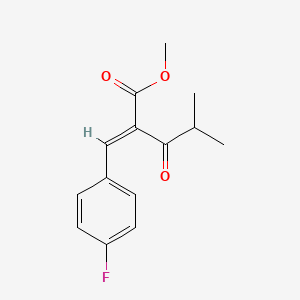
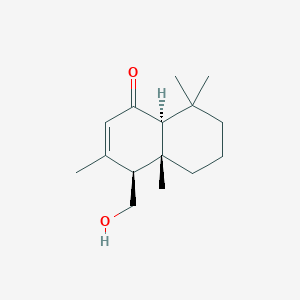

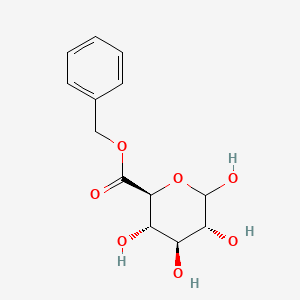
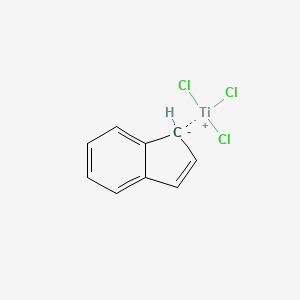
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
